3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1156602-97-9
Cat. No.: VC3037842
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156602-97-9 |
|---|---|
| Molecular Formula | C9H15ClN2O2S |
| Molecular Weight | 250.75 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 |
| Standard InChI Key | JJVAWKPCVGZSNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl |
Introduction
Chemical Identity and Physical Properties
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with methyl substituents at positions 3 and 5, a 2-methylpropyl (isobutyl) group at position 1, and a sulfonyl chloride functional group at position 4. This compound represents an important class of reactive intermediates used in the synthesis of more complex molecules.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1156602-97-9 |
| Molecular Formula | C₉H₁₅ClN₂O₂S |
| Molecular Weight | 250.75 g/mol |
| SMILES | CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl |
| InChI | InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 |
| InChIKey | JJVAWKPCVGZSNI-UHFFFAOYSA-N |
Table 1: Chemical identifiers of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 251.06156 | 157.0 |
| [M+Na]⁺ | 273.04350 | 168.0 |
| [M+NH₄]⁺ | 268.08810 | 163.6 |
| [M+K]⁺ | 289.01744 | 163.1 |
| [M-H]⁻ | 249.04700 | 155.7 |
| [M+Na-2H]⁻ | 271.02895 | 159.4 |
| [M]⁺ | 250.05373 | 158.8 |
| [M]⁻ | 250.05483 | 158.8 |
Table 2: Predicted collision cross-section data for various ionic forms of the compound
Synthetic Approaches
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride typically follows a multi-step process beginning with the formation of the pyrazole core followed by selective functionalization.
N-Alkylation
The next step involves N-alkylation of the pyrazole ring with 2-methylpropyl (isobutyl) groups. Based on synthetic procedures for similar compounds, this can be achieved by treating the pyrazole with a strong base such as potassium tert-butoxide in THF, followed by addition of the appropriate alkyl halide . In this case, 2-methylpropyl (isobutyl) iodide or bromide would be used to introduce the specific substituent at the N1 position .
Chemical Reactivity
3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride possesses high reactivity due to the presence of the sulfonyl chloride functional group, which makes it valuable in a range of chemical transformations.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group is highly susceptible to nucleophilic substitution reactions. This reactivity is particularly valuable in the synthesis of:
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Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, which are important pharmaceutical scaffolds .
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Sulfonate esters: Reaction with alcohols forms sulfonate esters, which serve as leaving groups in further transformations.
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Sulfinates: Reaction with organometallic reagents can yield sulfinate derivatives.
The compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, particularly in pharmaceuticals .
Applications in Organic Synthesis and Medicinal Chemistry
Pharmaceutical Intermediates
Pyrazole-4-sulfonyl chlorides, including 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, serve as key intermediates in the synthesis of bioactive compounds with potential pharmaceutical applications.
Recent research has shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have assessed their effectiveness against U937 cells using assays such as the CellTiter-Glo Luminescent cell viability assay . The structural features of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, particularly its isobutyl substituent, may confer specific pharmacological properties to resulting derivatives.
Comparison with Related Pyrazole-4-sulfonyl Chloride Derivatives
The 2-methylpropyl (isobutyl) substituent on the N1 position distinguishes 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride from other closely related compounds. A comparison with similar derivatives provides insights into structure-property relationships.
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | 1156602-97-9 | 250.75 | 2-methylpropyl (isobutyl) at N1 |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 80466-78-0 | 194.64 | Unsubstituted N1 |
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 59340-26-0 | 270.74 | Phenyl at N1 |
| 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | 1006336-87-3 | 236.72 | Propyl at N1 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 59340-27-1 | 209.00 | Methyl at N1 |
| 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 1006487-24-6 | 258.67 | 2,2-difluoroethyl at N1 |
Table 3: Comparison of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride with related derivatives
The variability in the N1 substituent likely influences properties such as solubility, reactivity, and biological activity. The 2-methylpropyl group in 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride introduces hydrophobicity and steric bulk, which could affect its pharmacokinetic and pharmacodynamic properties compared to derivatives with smaller or more hydrophilic substituents.
Current Research and Future Perspectives
Current research involving pyrazole-4-sulfonyl chlorides focuses on their utility in developing novel bioactive compounds. The specific structural features of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, particularly the isobutyl substituent, may afford unique properties to derivatives synthesized from this compound.
Emerging Applications
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Development of selective enzyme inhibitors for treating various diseases.
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Design of novel sulfonamide-containing drugs with improved efficacy and reduced side effects.
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Application in chemical biology for protein labeling and bioconjugation.
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Use as building blocks in diversity-oriented synthesis for drug discovery .
Research Gaps
Several aspects of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride warrant further investigation:
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Comprehensive physical property data, including precise melting and boiling points.
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Detailed mechanistic studies of its reactions with various nucleophiles.
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Exploration of catalytic methods for selective functionalization.
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Systematic study of structure-activity relationships in derivatives for medicinal applications.
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